molecular formula C13H16N2O2S2 B3070775 N-cyclohexyl-4-isothiocyanatobenzenesulfonamide CAS No. 100615-88-1

N-cyclohexyl-4-isothiocyanatobenzenesulfonamide

Cat. No.: B3070775
CAS No.: 100615-88-1
M. Wt: 296.4 g/mol
InChI Key: BDUCEZUQSKMLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-4-isothiocyanatobenzenesulfonamide (CAS: 100615-88-1) is a sulfonamide derivative characterized by a cyclohexyl group attached to the sulfonamide nitrogen and an isothiocyanate (-NCS) substituent at the para position of the benzene ring. This compound is distinguished by its reactive isothiocyanate group, which enables covalent interactions with nucleophiles such as thiols, making it valuable in biochemical and pharmaceutical applications. With a purity of 95% (MFCD09971972), it is commercially available for research purposes .

Properties

IUPAC Name

N-cyclohexyl-4-isothiocyanatobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c16-19(17,15-12-4-2-1-3-5-12)13-8-6-11(7-9-13)14-10-18/h6-9,12,15H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUCEZUQSKMLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-isothiocyanatobenzenesulfonamide typically involves the reaction of 4-isothiocyanatobenzenesulfonamide with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isothiocyanate group undergoes nucleophilic attacks with amines, alcohols, or thiols to form thioureas, thiocarbamates, or dithiocarbamates, respectively.

Key Reactions:

  • Thiourea Formation : Reaction with primary or secondary amines yields substituted thioureas. For example:

    N cyclohexyl 4 isothiocyanatobenzenesulfonamide+R NH2Thiourea Derivative+H2S\text{N cyclohexyl 4 isothiocyanatobenzenesulfonamide}+\text{R NH}_2\rightarrow \text{Thiourea Derivative}+\text{H}_2\text{S}

    This is analogous to the synthesis of 4-aminothiazole derivatives, where aryl isothiocyanates react with amines to form bioactive compounds .

  • Cyclization with Bromoacetyl Compounds : In the presence of bromoacetyl groups (e.g., 2-bromoacetylthiophene), the isothiocyanate reacts to form thiazole or thiadiazole rings. This was observed in the preparation of kinase inhibitors, where similar scaffolds showed potent activity (IC50_{50} values < 1 nM) .

Table 1: Documented Reaction Pathways

Reaction TypeReagent/SubstrateProductApplication/OutcomeSource
Thiourea synthesisPrimary aminesN-substituted thioureasKinase inhibitor intermediates
CyclizationBromoacetyl derivativesThiazole-fused sulfonamidesAnticancer agents, CDK inhibitors
HydrolysisAcidic/alkaline conditionsBenzenesulfonamide derivativesDegradation studies (inferred)

Hydrolysis and Stability

Isothiocyanates are prone to hydrolysis under acidic or alkaline conditions, forming corresponding amines or urea derivatives. For N-cyclohexyl-4-isothiocyanatobenzenesulfonamide:

 NCS+H2O NH2+CO2+H2S\text{ NCS}+\text{H}_2\text{O}\rightarrow \text{ NH}_2+\text{CO}_2+\text{H}_2\text{S}

This reaction is critical for understanding its stability in biological systems, as seen in pharmacokinetic studies of similar sulfonamides .

Role of the Sulfonamide Group

The sulfonamide (-SO2_2NH-) group:

  • Directs electrophilic substitution on the benzene ring due to its electron-withdrawing nature.

  • Participates in hydrogen bonding , influencing crystal packing and solubility, as observed in X-ray studies of related compounds .

  • Enhances thermal stability , enabling reactions at elevated temperatures (e.g., 80–180°C in phosgene-mediated syntheses) .

Synthetic Modifications

  • Functionalization of the Cyclohexyl Group : The cyclohexyl substituent can undergo oxidation or substitution, though steric hindrance may limit reactivity.

  • Sulfonamide Alkylation : Reaction with alkyl halides under basic conditions modifies the sulfonamide nitrogen, altering solubility and bioactivity .

Scientific Research Applications

Anticancer Activity

Numerous studies have explored the anticancer properties of N-cyclohexyl-4-isothiocyanatobenzenesulfonamide. Research indicates that compounds with isothiocyanate groups exhibit significant inhibitory effects on cancer cell proliferation. For instance:

  • Case Study: A study demonstrated that derivatives of isothiocyanates showed potent activity against various human tumor cell lines, including leukemia and breast cancer (IC₅₀ values ranging from 0.05 to 0.5 µM) .
CompoundCancer TypeIC₅₀ (µM)
Compound 1Leukemia0.05
Compound 1Breast Cancer0.3

Antimicrobial Properties

The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies report:

  • Case Study: Testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MIC) as low as 0.06 µg/mL for certain derivatives .
BacteriaMIC (µg/mL)
Staphylococcus aureus0.06
Escherichia coli0.25

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties, showing potential in reducing inflammation markers in animal models.

  • Case Study: A study indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in a mouse model of acute inflammation .

Agricultural Applications

The compound's isothiocyanate functionality lends itself to applications in agriculture, particularly as a bio-pesticide due to its insecticidal properties.

  • Case Study: Research has shown that this compound exhibits significant antifeedant activity against pests like Spodoptera litura, thereby providing an eco-friendly alternative to synthetic pesticides .

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-isothiocyanatobenzenesulfonamide involves its interaction with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making the compound a valuable tool for studying protein dynamics and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Substituent Variations and Physicochemical Properties

Key structural analogs of N-cyclohexyl-4-isothiocyanatobenzenesulfonamide include sulfonamides with substitutions at the benzene ring or sulfonamide nitrogen. The table below summarizes their differences:

Compound Name Benzene Substituent N-Substituents Purity Key Properties/Structural Features
This compound 4-isothiocyanate Cyclohexyl 95% Reactive NCS group; potential covalent binding
N-Cyclohexyl-4-fluorobenzenesulfonamide 4-fluoro Cyclohexyl 98% Electrophilic fluorine; enhanced stability
N-Cyclohexyl-4-hydroxybenzenesulfonamide 4-hydroxy Cyclohexyl 95% Polar hydroxyl group; hydrogen-bond donor
N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide 4-methyl Cyclohexyl, Ethyl - Lipophilic substituents; 2D hydrogen-bond network in crystal

Key Observations:

  • Reactivity: The isothiocyanate group in the target compound confers unique reactivity compared to fluorine (electron-withdrawing) or hydroxyl (polar) groups. This reactivity is critical in applications like enzyme inhibition or bioconjugation.
  • Crystallinity: In N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide, the ethyl and methyl groups contribute to a two-dimensional hydrogen-bond network (C–H···O interactions) stabilized by a cyclohexyl chair conformation (puckering amplitude: 0.567 Å) . By contrast, the bulkier isothiocyanate group in the target compound may disrupt such packing, favoring alternative intermolecular interactions.
  • Purity: The 4-fluoro analog has the highest purity (98%), suggesting fewer synthetic challenges compared to the isothiocyanate derivative (95%) .

Structural and Conformational Analysis

  • Cyclohexyl Ring Conformation: In N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide, the cyclohexyl ring adopts a chair conformation with a dihedral angle of 59.92° relative to the benzene ring . Similar conformations are expected in the target compound, but steric effects from the isothiocyanate group may alter ring orientation.
  • Hydrogen Bonding: The ethyl-methyl derivative forms a 2D network via C10–H10B···O2 and C13–H13···O1 interactions . The isothiocyanate group’s reduced hydrogen-bonding capacity may lead to weaker crystal packing or alternative non-covalent interactions.

Biological Activity

N-cyclohexyl-4-isothiocyanatobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This article explores various aspects of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as isothiocyanates, which are characterized by the presence of the isothiocyanate functional group (-N=C=S). The synthesis typically involves the reaction of a sulfonamide with an isothiocyanate precursor under controlled conditions.

Biological Activity Overview

  • Anticancer Properties
    • Recent studies have indicated that isothiocyanate derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown inhibition of cell growth in breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cell lines with varying IC50 values ranging from 30 to 550 nM .
  • Mechanism of Action
    • The biological activity is often attributed to the ability of isothiocyanates to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell cycle regulation. Specifically, these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression . For example, one study reported that a related compound inhibited CDK2 with an IC50 value of 0.9 nM, demonstrating a potent effect on cell cycle regulation .
  • Antibacterial Activity
    • This compound has also been evaluated for its antibacterial properties. Compounds in this class have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) reported as low as 0.015 μg/mL . This suggests a potential application in treating bacterial infections.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AntiproliferativeMDA-MB-231 (Breast Cancer)30–550 nM
AntiproliferativeSK-Hep-1 (Liver Cancer)30–550 nM
AntiproliferativeNUGC-3 (Gastric Cancer)30–550 nM
AntibacterialStaphylococcus aureus0.012 μg/mL
AntibacterialStreptococcus pneumoniae0.015 μg/mL

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Theoretical models suggest favorable absorption and distribution characteristics, although empirical data are needed for comprehensive evaluation.

Table 2: Predicted Pharmacokinetic Parameters

ParameterValue
SolubilityHigh
Plasma Protein BindingLow
Half-lifeShort

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cyclohexyl-4-isothiocyanatobenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common synthesis involves nucleophilic substitution between 4-isothiocyanatobenzenesulfonyl chloride and cyclohexylamine in anhydrous acetone under reflux. Potassium carbonate (K₂CO₃) is used as a base to deprotonate the amine and drive the reaction to completion. Optimization includes controlling temperature (reflux at 56°C), solvent polarity, and stoichiometric ratios (1:1.2 molar excess of cyclohexylamine to sulfonyl chloride). Purity is verified via TLC and recrystallization from ethanol .

Q. How is the structural integrity of This compound validated post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For example, Acta Crystallographica studies (e.g., ) use Mo-Kα radiation (λ = 0.71073 Å) to resolve bond lengths and angles. Complementary techniques include:

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm proton environments (e.g., cyclohexyl CH₂ at δ 1.2–1.8 ppm, sulfonamide NH at δ 10.2 ppm).
  • FT-IR : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~2050 cm⁻¹ (N=C=S stretching) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the isothiocyanate group in This compound under nucleophilic conditions?

  • Methodological Answer : The isothiocyanate (-N=C=S) group undergoes nucleophilic attack at the electrophilic carbon. For example:

  • Thiourea Formation : Reaction with amines (e.g., benzylamine) in THF yields substituted thioureas. Kinetic studies using HPLC monitor progress, with pseudo-first-order rate constants (k₁) dependent on solvent polarity and nucleophile strength.
  • Role of Base : K₂CO₃ enhances nucleophilicity by deprotonating attacking amines, as shown in analogous sulfonamide syntheses .

Q. How can researchers resolve contradictions in bioactivity data for sulfonamide derivatives like This compound?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer assays often arise from:

  • Strain Variability : Test against standardized microbial panels (e.g., ATCC strains) with controlled inoculum sizes (1×10⁶ CFU/mL).
  • Solubility Effects : Use DMSO as a co-solvent (<1% v/v) to ensure compound dissolution. Compare MIC/MBC values across multiple studies (e.g., vs. 15).
  • Structural Analogues : Benchmark against known sulfonamide drugs (e.g., sulfamethoxazole) to validate assay reliability .

Q. What advanced computational methods predict the binding affinity of This compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions. For example:

  • Target Selection : Carbonic anhydrase IX (PDB ID: 3IAI) due to sulfonamide’s known inhibition.
  • Docking Parameters : Grid box centered on the zinc ion, 20 ų, exhaustiveness = 200.
  • Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Experimental Design & Data Analysis

Q. How should researchers design dose-response experiments to evaluate the cytotoxicity of This compound?

  • Methodological Answer :

  • Cell Lines : Use adherent lines (e.g., HeLa, MCF-7) with RPMI-1640 + 10% FBS.
  • Dosing : Serial dilutions (0.1–100 µM) in triplicate, 72-hour exposure.
  • Viability Assay : MTT reagent (0.5 mg/mL, 4-hour incubation), absorbance at 570 nm.
  • Data Analysis : Calculate IC₅₀ via nonlinear regression (GraphPad Prism, Hill equation) .

Q. What chromatographic methods ensure purity and stability of This compound during storage?

  • Methodological Answer :

  • HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase = acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 254 nm.
  • Stability : Store at –20°C under argon; monitor degradation via peak area reduction over 6 months. Purity >98% is required for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-4-isothiocyanatobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-4-isothiocyanatobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.